7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Description
7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-33710 primarily targets CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
CCG-33710 acts by recruiting Cereblon , leading to the degradation of CDK4 and CDK6 . This disrupts the cell cycle, preventing the uncontrolled proliferation of cells .
Biochemical Pathways
The compound’s action affects the NF-kB inflammatory pathway and endoplasmic reticulum (ER) stress . By inhibiting these pathways, CCG-33710 can exert neuroprotective and anti-inflammatory effects .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for CCG-33710 are not readily available, it’s known that the compound causes dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells .
Result of Action
CCG-33710 results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
7-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c30-20(27-9-11-28(12-10-27)22-24-6-4-7-25-22)5-2-1-3-8-29-21(31)16-13-18-19(33-15-32-18)14-17(16)26-23(29)34/h4,6-7,13-14H,1-3,5,8-12,15H2,(H,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNKKAKTQQABNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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